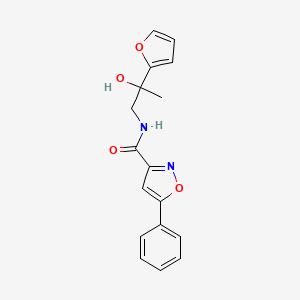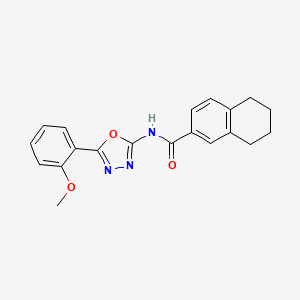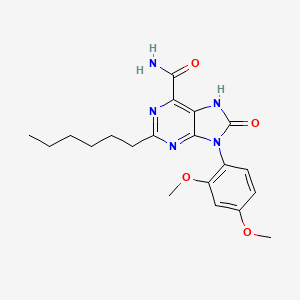![molecular formula C23H17N3O5S B2937916 (E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 1321735-50-5](/img/structure/B2937916.png)
(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C23H17N3O5S and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Rearrangements and Synthesis
O,N and N,N Double Rearrangement
Research demonstrates the condensation of cyano and methylthio acrylamides with benzoic acid, leading to the synthesis of oxazin and diazinone compounds through O,N and N,N double rearrangement processes. This study showcases the compound's utility in facilitating complex chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization
Controlled Radical Polymerization
A study on the polymerization of acrylamides containing amino acid moieties reveals the controlled formation of polymers with narrow polydispersity, demonstrating the compound's role in the development of new polymeric materials with specific properties (Mori, Sutoh, & Endo, 2005).
Photocrosslinking and Polymer Properties
UV Cross-Linkable Polymer
Research on the synthesis and characterization of triazine-based polymers highlights the photocrosslinking capabilities of these materials. This study provides insight into the use of such compounds in developing polymers with enhanced photocrosslinking rates and thermal stability, applicable in material sciences (Suresh et al., 2016).
Cytotoxic Activities
Synthesis and In Vitro Cytotoxic Activities
The synthesis of heteroarylacrylonitriles and their evaluation for cytotoxic potency against cancer cell lines reveal significant findings. This research underscores the potential therapeutic applications of these compounds, with specific structures showing a marked increase in cytotoxic potency, indicating their potential in cancer research (Sa̧czewski et al., 2004).
Molecular Engineering
Molecular Engineering for Solar Cell Applications
A study on the engineering of organic sensitizers for solar cells by incorporating donor, electron-conducting, and anchoring groups into novel organic molecules demonstrates the potential of such compounds in enhancing solar cell efficiency. This research shows the application of complex acrylamides in renewable energy technologies (Kim et al., 2006).
Propiedades
IUPAC Name |
(E)-N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-14-18(12-24)23(25-22(27)8-6-15-3-2-4-17(9-15)26(28)29)32-21(14)11-16-5-7-19-20(10-16)31-13-30-19/h2-10H,11,13H2,1H3,(H,25,27)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABKKOZZJZTBK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)


![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)


